
Einecs 264-790-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 284-594-9 is known as phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol]. This compound is a phosphoric acid ester, which is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is synthesized through the esterification of phosphoric acid with octadecanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction typically requires an acidic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and octadecanol, are mixed in a reactor with an acidic catalyst. The mixture is heated to facilitate the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoric acid and octadecanol.
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and octadecanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, and as an anti-corrosion agent.
Wirkmechanismus
The compound exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and emulsifier. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane dynamics and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, dodecyl ester
- Phosphoric acid, hexadecyl ester
- Phosphoric acid, tetradecyl ester
Uniqueness
Phosphoric acid, octadecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its longer alkyl chain (octadecyl group), which enhances its hydrophobic interactions compared to shorter-chain phosphoric acid esters. This property makes it particularly effective in applications requiring strong hydrophobic interactions, such as in lubricants and anti-corrosion agents.
Eigenschaften
CAS-Nummer |
84930-14-3 |
|---|---|
Molekularformel |
C22H50NO6P |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);5-7H,1-4H2 |
InChI-Schlüssel |
IAOSACPBECWNRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65151-78-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


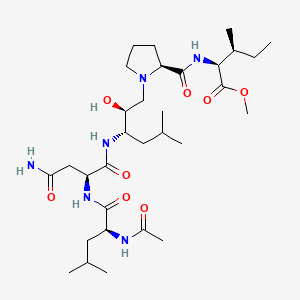
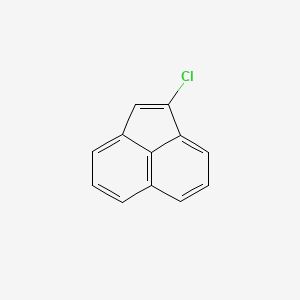
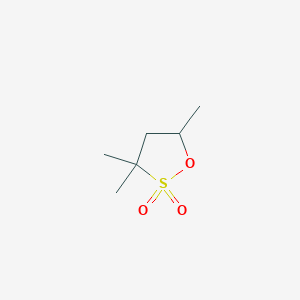

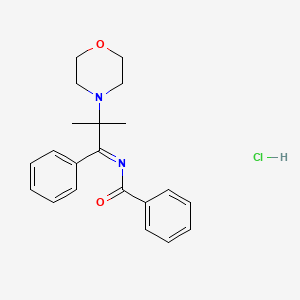
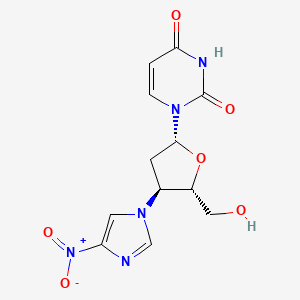
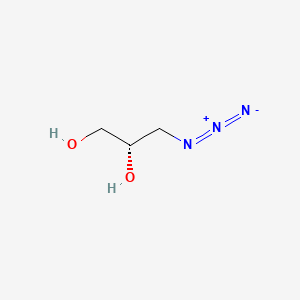


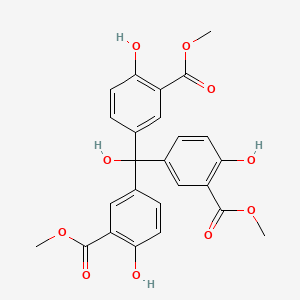
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
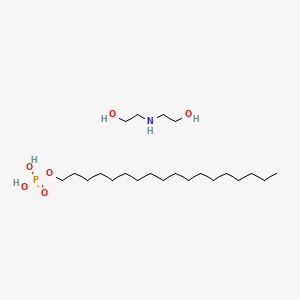
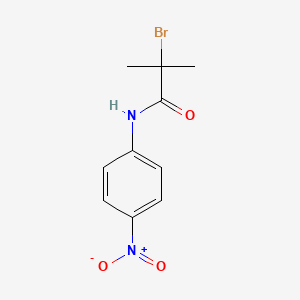
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
